molecular formula C13H10Cl2N2O2 B3140289 N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide CAS No. 477871-96-8

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No.: B3140289
CAS No.: 477871-96-8
M. Wt: 297.13 g/mol
InChI Key: MJWVVCBUPNDKNN-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide typically involves the reaction of 2,4-dichloroaniline with 1-methyl-1H-pyrrole-2-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-oxoacetamide
  • N-(2,4-dichlorophenyl)-2-(1H-pyrrol-2-yl)-2-oxoacetamide
  • N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-3-yl)-2-oxoacetamide

Uniqueness

N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-17-6-2-3-11(17)12(18)13(19)16-10-5-4-8(14)7-9(10)15/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWVVCBUPNDKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185787
Record name N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-96-8
Record name N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dichlorophenyl)-1-methyl-α-oxo-1H-pyrrole-2-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
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N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
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N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
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N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
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N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 6
N-(2,4-dichlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

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